![molecular formula C13H17N B179613 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole CAS No. 116673-95-1](/img/structure/B179613.png)
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole
Overview
Description
Synthesis Analysis
The synthesis of pyrrole compounds, such as 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be determined using spectroscopic methods such as NMR. For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the protons in the molecule .Chemical Reactions Analysis
The chemical reactions involving 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be diverse. For instance, in the presence of a ruthenium Grubbs catalyst and a suitable copper catalyst, N-sulfonyl- and N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole include a molecular weight of 187.28 g/mol. The compound appears as a yellow oil . More detailed properties like boiling point, melting point, and density can be found in specialized databases .Scientific Research Applications
Synthesis of Anti-Inflammatory Drugs : This compound is used as a key intermediate in the synthesis of licofelone, an anti-inflammatory drug. The method involves a novel synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, demonstrating its significance in pharmaceutical chemistry (Rádl et al., 2009).
Neurotoxicity Studies : Research has found that 3,4-dimethyl-2,5-hexanedione, which can be derived from similar pyrrole structures, shows rapid cyclization and protein crosslinking, indicating its role in studying the mechanisms of neurotoxicity (Anthony et al., 1983).
Porphyrin and Dipyrromethene Synthesis : Benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a related compound, is important in the synthesis of porphyrins and dipyrromethenes, with applications in dye and pigment production (Regourd et al., 2006).
Synthesis of Novel Pyrrole Derivatives : The synthesis of novel α-Methoxylmethyl Pyrrole derivatives has been explored, highlighting the compound's role in creating new chemical structures with potential applications in various fields (Li, 2010).
Hydrogen-bonding Studies : Studies on the hydrogen-bonding patterns in derivatives of dimethylpyrrole, including compounds similar to 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, help in understanding molecular interactions and stability (Senge et al., 2005).
Supramolecular Chemistry : The compound is relevant in the study of anionic supramolecular polymers containing pyrrole anion dimers, indicating its role in the development of new materials with specific molecular interactions (Gale et al., 2002).
Progesterone Receptor Modulators : Derivatives of 3,3-dimethylpyrrole, akin to 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, have been studied for their role as progesterone receptor modulators, with potential applications in female healthcare (Fensome et al., 2008).
Non-Linear Optical Material Studies : The compound's derivatives have been explored for their potential as non-linear optical materials, indicating its importance in the field of photonics and electronics (Singh et al., 2014).
Safety And Hazards
Future Directions
The future directions for research on 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole could involve exploring its potential biological activities, given the diverse nature of activities exhibited by pyrrole-containing compounds . Further studies could also focus on optimizing its synthesis and exploring its reactivity under various conditions .
properties
IUPAC Name |
5-benzyl-3,3-dimethyl-2,4-dihydropyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLOIKCKXBJPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432809 | |
Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |
CAS RN |
116673-95-1 | |
Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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